

An In-depth Technical Guide to Amanitin Toxicity and LD50 Values

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Compound of Interest

Compound Name: Amanitins

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Abstract

Amanitin, a class of bicyclic octapeptides found in several species of *Amanita*, *Galerina*, and *Lepiota* mushrooms, represents one of the most potent and deadly natural toxins. The most well-known of these is α -amanitin, found in the death cap mushroom (*Amanita phalloides*). Ingestion of even small amounts can lead to severe hepatotoxicity and acute liver failure, with a high mortality rate. This technical guide provides a comprehensive overview of amanitin toxicity, focusing on its molecular mechanisms of action, a compilation of LD50 values across various species, and a detailed look at the signaling pathways involved in its pathophysiology. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in toxicology, drug development, and clinical research.

Introduction

Amanitin poisoning is a significant clinical challenge due to a characteristic latency period between ingestion and the onset of symptoms, often leading to delayed diagnosis and treatment.^{[1][2]} The primary molecular target of **amanitins** is RNA polymerase II (RNAP II), a crucial enzyme for the transcription of messenger RNA (mRNA) and other small RNAs in eukaryotic cells.^{[3][4]} By inhibiting RNAP II, **amanitins** effectively halt protein synthesis, leading to cell death, particularly in hepatocytes which exhibit high rates of uptake.^{[3][5]} This guide delves into the intricate details of this toxic interaction and its downstream consequences.

Mechanism of Action

The toxicity of amanitin is a multi-faceted process initiated by its efficient absorption from the gastrointestinal tract and subsequent transport to the liver.[6]

Cellular Uptake

Amanitins are actively transported into hepatocytes primarily by the organic anion-transporting polypeptides OATP1B3 and, to a lesser extent, NTCP.[6][7][8][9] This specific uptake mechanism concentrates the toxin in liver cells, making the liver the principal organ affected by amanitin poisoning.[3][6]

Inhibition of RNA Polymerase II

The core of amanitin's toxicity lies in its high-affinity, non-covalent binding to the bridge helix of the largest subunit of RNA polymerase II.[1][5] This interaction does not prevent the initial binding of RNAP II to DNA or the formation of the first phosphodiester bond, but it sterically hinders the translocation of the enzyme along the DNA template.[1][10] This effectively stalls transcription, leading to a rapid decrease in mRNA levels and a subsequent halt in protein synthesis.[5][11] It is important to note the differential sensitivity of eukaryotic RNA polymerases to α -amanitin:

- RNA Polymerase I: Insensitive[1]
- RNA Polymerase II: Highly sensitive (inhibited at 1 μ g/ml)[1]
- RNA Polymerase III: Moderately sensitive (inhibited at 10 μ g/ml)[1]

This selective inhibition of RNAP II is a key reason for its potent cytotoxicity. The inhibition of RNAP II by amanitin is largely irreversible due to the subsequent degradation of the stalled polymerase complex.[12]

Signaling Pathways in Amanitin Toxicity

The inhibition of transcription by amanitin triggers a cascade of downstream signaling events that culminate in apoptosis and necrosis.

p53-Mediated Apoptosis

The cellular stress induced by the cessation of transcription leads to the activation and accumulation of the tumor suppressor protein p53.[5][6] Activated p53 translocates to the mitochondria where it interacts with anti-apoptotic proteins of the Bcl-2 family (Bcl-XL and Bcl-2), leading to the release of cytochrome c into the cytosol.[6][13] This, in turn, activates the caspase cascade, ultimately leading to programmed cell death (apoptosis).[14][15]

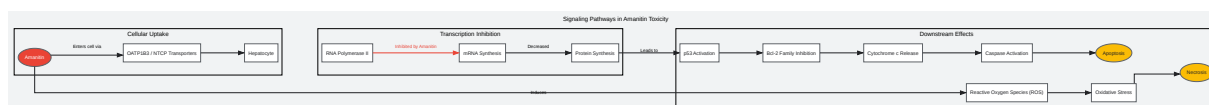
Oxidative Stress

Amanitin toxicity is also associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[6][16] Studies have shown an increase in superoxide dismutase (SOD) activity and lipid peroxidation, coupled with an inhibition of catalase activity, contributing to cellular damage.[6][17] The formation of phenoxyl-free radicals from α -amanitin may also be involved in the increased production of ROS.[6]

Necrosis

At higher concentrations of amanitin, or in later stages of poisoning, cellular death can occur through necrosis.[14][16] This is characterized by the loss of cell membrane integrity and the release of cellular contents, leading to inflammation and further tissue damage. The depletion of ATP due to the initial inhibition of protein synthesis and subsequent cellular stress can shift the mode of cell death from apoptosis to necrosis.

Below is a diagram illustrating the signaling pathways involved in amanitin toxicity.



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Signaling Pathways in Amanitin Toxicity

LD50 Values

The median lethal dose (LD50) of amanitin varies significantly across different species, reflecting differences in metabolism, uptake, and target sensitivity. The estimated oral LD50 of α -amanitin in humans is approximately 0.1 mg/kg.[\[18\]](#)[\[19\]](#)

Species	Toxin	Route of Administration	LD50 (mg/kg)	Reference(s)
Human (estimated)	α -amanitin	Oral	0.1	[18] [19] [20]
Rat	α -amanitin	Oral	0.2	[19]
Rat	α -amanitin	Oral	100 μ g/kg (0.1 mg/kg)	[1]
Dog	α -amanitin	Intravenous	0.1	[19]
Dog	methyl- γ -amanitin	Oral	0.5	[19]
Guinea Pig	α -amanitin	-	0.1	[19]
Rabbit	α -amanitin	-	0.2	[19]
Mouse	β -amanitin	Intravenous	0.2, 0.4, 0.8 (non-lethal doses)	[21]
Mouse	γ -amanitin	Intraperitoneal	0.2-0.5	[22]
Cat	Amatoxins	-	0.5	[18]
Pig	Amatoxins	-	0.1-0.2	[18]
Frog	Amatoxins	-	2-5	[18]
Snail	Amatoxins	-	20	[18]

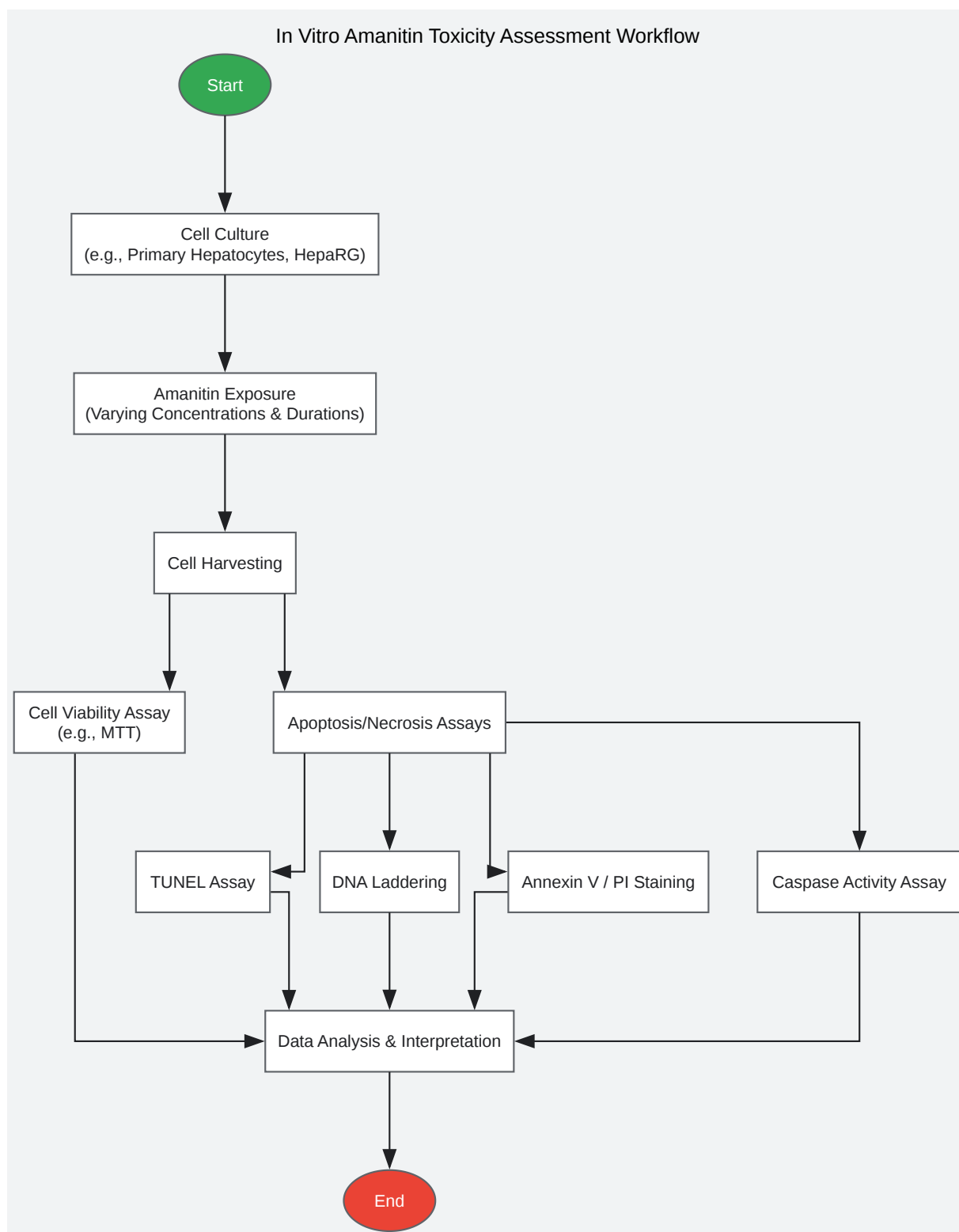
Experimental Protocols

The study of amanitin toxicity relies on a variety of in vitro and in vivo experimental models.

In Vitro Toxicity Assays

- **Cell Culture:** Primary cultured hepatocytes (e.g., canine, human) and hepatoma cell lines (e.g., HepaRG, C3A, MCF-7) are commonly used to study the cytotoxic effects of **amanitins**.
[23][24][25]
- **Viability Assays:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are frequently employed to quantify cell viability following exposure to varying concentrations of amanitin over different time courses (e.g., 6, 12, 24, 48, 72 hours).
[14][23][25]
- **Apoptosis and Necrosis Detection:**
 - **TUNEL Assay:** Terminal deoxynucleotidyl transferase dUTP nick end labeling is used to detect DNA fragmentation, a hallmark of apoptosis.
[23]
 - **DNA Laddering:** Agarose gel electrophoresis can visualize the characteristic ladder-like pattern of DNA fragmentation in apoptotic cells.
[23]
 - **Annexin V/Propidium Iodide (PI) Staining:** Flow cytometry with Annexin V (detects early apoptosis) and PI (detects late apoptosis and necrosis) is used to differentiate between different modes of cell death.
[14]
 - **Caspase Activity Assays:** Measurement of the activity of caspases, such as caspase-3 and caspase-7, provides a quantitative measure of apoptosis induction.
[14]

Below is a diagram illustrating a typical in vitro experimental workflow for assessing amanitin toxicity.



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References

- 1. α -Amanitin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amanita phalloides - Wikipedia [en.wikipedia.org]
- 4. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization and inhibition of amanitin uptake into human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Amanitin [chem.uwec.edu]
- 11. Amanitins: The Most Poisonous Molecules of the Fungal World [mdpi.com]
- 12. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unraveling Hematotoxicity of α -Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchtrend.net [researchtrend.net]
- 20. Amanita phalloides Mushroom Poisonings at BenchChem Northern California, December 2016 | MMWR [cdc.gov]
- 21. Toxicokinetics of β -Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. alpha-Amanitin induced apoptosis in primary cultured dog hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo and in vitro α -amanitin metabolism studies using molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
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